molecular formula C15H11ClF2N2OS B2590520 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 885460-87-7

4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B2590520
CAS RN: 885460-87-7
M. Wt: 340.77
InChI Key: KNDNQPOMVPAUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C15H11ClF2N2OS and a molecular weight of 340.78 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine”, often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11ClF2N2OS/c1-7-8(2)22-14-11(7)12(16)19-13(20-14)9-3-5-10(6-4-9)21-15(17)18/h3-6,15H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1 H NMR (400 MHz, DMSO- d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3). Its 13 C NMR (100 MHz, DMSO- d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .

Scientific Research Applications

Nonlinear Optical (NLO) Materials

Background: In recent years, organic nonlinear optical (NLO) single crystals have gained prominence due to their potential applications in optoelectronics, photonics, and laser technology. Researchers actively explore new NLO materials with unique characterizations.

4Cl2NA’s Role:

Potential Device Applications

Future Directions

While specific future directions for “4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine” are not explicitly stated in the literature, pyrimidine derivatives are a topic of ongoing research due to their wide range of pharmacological effects . Further studies could explore the potential applications of this compound in various fields, including medicine and pharmacology.

properties

IUPAC Name

4-chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N2OS/c1-7-8(2)22-14-11(7)12(16)19-13(20-14)9-3-5-10(6-4-9)21-15(17)18/h3-6,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDNQPOMVPAUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine

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